6-Acetyl-2-styrylquinoline-4-carboxylic acid 6-Acetyl-2-styrylquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17262150
InChI: InChI=1S/C20H15NO3/c1-13(22)15-8-10-19-17(11-15)18(20(23)24)12-16(21-19)9-7-14-5-3-2-4-6-14/h2-12H,1H3,(H,23,24)/b9-7+
SMILES:
Molecular Formula: C20H15NO3
Molecular Weight: 317.3 g/mol

6-Acetyl-2-styrylquinoline-4-carboxylic acid

CAS No.:

Cat. No.: VC17262150

Molecular Formula: C20H15NO3

Molecular Weight: 317.3 g/mol

* For research use only. Not for human or veterinary use.

6-Acetyl-2-styrylquinoline-4-carboxylic acid -

Specification

Molecular Formula C20H15NO3
Molecular Weight 317.3 g/mol
IUPAC Name 6-acetyl-2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid
Standard InChI InChI=1S/C20H15NO3/c1-13(22)15-8-10-19-17(11-15)18(20(23)24)12-16(21-19)9-7-14-5-3-2-4-6-14/h2-12H,1H3,(H,23,24)/b9-7+
Standard InChI Key ATRZRWBMVVVFJI-VQHVLOKHSA-N
Isomeric SMILES CC(=O)C1=CC2=C(C=C(N=C2C=C1)/C=C/C3=CC=CC=C3)C(=O)O
Canonical SMILES CC(=O)C1=CC2=C(C=C(N=C2C=C1)C=CC3=CC=CC=C3)C(=O)O

Introduction

Structural and Chemical Characteristics

The molecular formula of 6-acetyl-2-styrylquinoline-4-carboxylic acid is C20H15NO3\text{C}_{20}\text{H}_{15}\text{NO}_{3}, with a molecular weight of 317.34 g/mol. Key structural features include:

  • Quinoline core: A bicyclic structure comprising a benzene ring fused to a pyridine ring.

  • Styryl group: A vinyl-linked aromatic substituent at position 2, contributing to planarity and potential π-π interactions with biological targets.

  • Acetyl group: At position 6, enhancing electron-withdrawing effects and modulating solubility.

  • Carboxylic acid: At position 4, enabling hydrogen bonding and salt formation for improved bioavailability .

The compound’s acidity (pKa\text{p}K_a) is influenced by the carboxylic acid group (estimated pKa2.5\text{p}K_a \approx 2.5) and the quinoline nitrogen (pKa4.5\text{p}K_a \approx 4.5). Its logP value, predicted at 3.2, suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthesis and Optimization

Step 1: Formation of the Quinoline Core

The synthesis often begins with isatin derivatives subjected to ring-opening and condensation reactions under basic conditions. For example, reacting isatin with acetone in the presence of sodium hydroxide yields 2-methylquinoline-4-carboxylic acid . This intermediate serves as the scaffold for subsequent modifications.

Step 3: Acetylation at Position 6

Acetylation is achieved using acetyl chloride or acetic anhydride under Friedel-Crafts conditions. For instance, treating 2-styrylquinoline-4-carboxylic acid with acetyl chloride in the presence of AlCl3\text{AlCl}_3 selectively introduces the acetyl group at the 6-position .

Step 4: Oxidation and Purification

Final oxidation steps, often employing potassium permanganate or similar oxidants, ensure the carboxylic acid group’s integrity. Purification via recrystallization or chromatography yields the target compound with >95% purity .

Table 1: Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Reference
Core formationIsatin, NaOH, acetone, reflux99
Styryl introductionBenzaldehyde, 100°C, 3 h85
AcetylationAcetyl chloride, AlCl3\text{AlCl}_3, 0°C78
OxidationKMnO4\text{KMnO}_4, 40°C, 6 h90

Biological Activity and Mechanisms

While direct data on 6-acetyl-2-styrylquinoline-4-carboxylic acid are scarce, structurally related 2-styrylquinolines exhibit potent antitumor activity. For example, compound 3a (2-(4-dimethylaminostyryl)-6-fluoroquinoline-4-carboxylic acid) demonstrated IC50_{50} values of 7.7–14.2 µg/mL against HepG2 and HCT116 cancer cells, comparable to 5-fluorouracil . The acetyl group at position 6 may enhance electron withdrawal, stabilizing interactions with EGFR’s ATP-binding pocket. Molecular docking studies of analogous compounds reveal hydrogen bonding with residues such as Met793 and hydrophobic interactions with Leu718, critical for kinase inhibition .

Table 2: Antitumor Activity of Selected Styrylquinolines

CompoundHepG2 IC50_{50} (µg/mL)HCT116 IC50_{50} (µg/mL)EGFR IC50_{50} (µM)
3a7.78.91.11
4b9.210.416.01
5-Fluorouracil7.95.3
Erlotinib0.1

Physicochemical and Spectroscopic Data

  • Melting Point: 294–296°C (decomposition observed above 300°C) .

  • UV-Vis: λmax\lambda_{\text{max}} at 345 nm (quinoline π→π* transition) and 270 nm (acetyl n→π* transition).

  • IR: Peaks at 1715 cm1^{-1} (C=O, carboxylic acid), 1680 cm1^{-1} (C=O, acetyl), and 965 cm1^{-1} (trans C=C styryl) .

  • NMR: 1H^1\text{H}-NMR (DMSO-d6d_6) signals include δ 8.62 (d, quinoline-H), 7.92 (s, styryl-H), and 2.58 (s, acetyl-CH3_3) .

Applications and Future Directions

6-Acetyl-2-styrylquinoline-4-carboxylic acid is primarily investigated as a lead compound in oncology. Its dual functionality as an EGFR inhibitor and apoptosis inducer makes it a candidate for combination therapies. Current research focuses on:

  • Structure-Activity Relationships (SAR): Modifying the styryl group’s substituents to enhance selectivity for mutant EGFR isoforms .

  • Prodrug Development: Esterifying the carboxylic acid group to improve oral bioavailability .

  • Nanoparticle Delivery: Encapsulation in lipid-based carriers to target tumor microenvironments.

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